Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate

Lipophilicity Drug Absorption Chromatographic Retention

Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate (CAS 3749-87-9; also known as Methyl 3,7-di-O-acetylcholate or 3α,7α-diacetoxy-12α-hydroxy-5β-cholan-24-oic acid methyl ester) is a semi-synthetic bile acid derivative with the molecular formula C29H46O7 and a molecular weight of 506.7 g/mol. It is synthesized via selective bis-O-acetylation of methyl cholate at the 3α and 7α positions, leaving the 12α-hydroxyl group free for further functionalization.

Molecular Formula C29H46O7
Molecular Weight 506.7 g/mol
Cat. No. B12292656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate
Molecular FormulaC29H46O7
Molecular Weight506.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)O)C
InChIInChI=1S/C29H46O7/c1-16(7-10-26(33)34-6)21-8-9-22-27-23(15-25(32)29(21,22)5)28(4)12-11-20(35-17(2)30)13-19(28)14-24(27)36-18(3)31/h16,19-25,27,32H,7-15H2,1-6H3
InChIKeyVKXXPYARELKQOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate: Strategic Procurement and Scientific Selection of a Differentiated Cholic Acid Diacetate Methyl Ester Building Block


Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate (CAS 3749-87-9; also known as Methyl 3,7-di-O-acetylcholate or 3α,7α-diacetoxy-12α-hydroxy-5β-cholan-24-oic acid methyl ester) is a semi-synthetic bile acid derivative with the molecular formula C29H46O7 and a molecular weight of 506.7 g/mol [1]. It is synthesized via selective bis-O-acetylation of methyl cholate at the 3α and 7α positions, leaving the 12α-hydroxyl group free for further functionalization [2]. This regioselective protection pattern establishes it as a key intermediate in the synthesis of advanced steroidal architectures and as a reference standard for impurity profiling in pharmaceutical manufacturing [3].

Procurement Risk: Why Generic Bile Acid Diacetates Cannot Be Interchanged with Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate


Substituting a generic bile acid diacetate for Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate introduces quantifiable structural and functional risks. The compound's precise C-12α hydroxy retention while esterifying the C-24 carboxyl and acetylating only the 3α and 7α hydroxyls creates a unique hydrogen-bond donor profile (HBD count = 1) and topological polar surface area (99.1 Ų) distinct from the 3,7,12-triacetate (HBD = 0) or the per-hydroxylated methyl cholate (HBD = 3) [1]. This single HBD critically governs molecular recognition in cholaphane macrocyclization [2], while the measured logP of 5.75 (vs. 3.54 for methyl cholate) drives dramatically different chromatographic retention and biological partitioning [3]. Interchanging with a regioisomer such as methyl 3,12-diacetoxy-7-hydroxycholan-24-oate would place the reactive C-12 acetate rather than C-12 OH, fundamentally altering downstream oxidation kinetics and stereochemical outcomes.

Quantitative Selection Rationale for Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate: Evidence-Based Differentiation from Closest Analogs


2.1-Fold Higher Measured Lipophilicity (LogP) Versus Methyl Cholate Enables Non-Aqueous Phase Transfer and Altered Bio-Partitioning

Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate exhibits a measured logP of 5.75 at 25°C (calculated XLogP3-AA = 5.10), representing a >2.1 log unit increase versus methyl cholate (logP = 3.54) [1]. This differential corresponds to over a 125-fold increase in 1-octanol/water partition coefficient, reflecting the hydrophobic contribution of the two acetyl ester moieties while preserving a single free hydroxyl. For procurement decisions, this logP places the compound in a lipophilicity range comparable to many drug-like small molecules (logP 3–6), whereas methyl cholate (logP ~3.5) remains substantially more hydrophilic, limiting its utility in non-aqueous reaction media or lipid-membrane interaction studies .

Lipophilicity Drug Absorption Chromatographic Retention QSAR

ACAT Enzyme Inhibition at 5 µM Concentration Provides an Entry Point for Lipid Metabolism Research

Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate was tested in vitro at a concentration of 5 µM for inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) in intestinal microsomes isolated from cholesterol-fed rabbits [1]. This ACAT inhibitory activity, while moderate, distinguishes the compound from the parent methyl cholate, which is primarily recognized as a bile acid transport substrate and FXR/TGR5 receptor ligand rather than an ACAT modulator [2]. The data originate from the ChEMBL database (ChEMBL_28173 / CHEMBL638579) and are housed in BindingDB, representing a curated biochemical profiling dataset rather than a dedicated SAR campaign [1].

ACAT Inhibition Cholesterol Metabolism Cardiovascular Research Enzyme Assay

Patented Crystalline Intermediate with 3,7-Diacetate/12α-Hydroxy Regiochemistry Enables Industrial-Scale UDCA Synthesis

U.S. Patent Application 20150291651 explicitly claims the preparation and isolation of Methyl 3α,7α-diacetoxy-12α-hydroxycholanate by crystallization as an intermediate in the synthesis of high-purity ursodeoxycholic acid (UDCA) [1]. The process uses the compound's crystalline nature for purification by direct crystallization, bypassing the need for chromatographic separation. Critically, the 12α-ol is subsequently oxidized to the 12-ketone (methyl 3α,7α-diacetoxy-12-ketocholanate), a step that would be impossible if the 12-position were already acetylated—thus the regioisomeric identity (3,7-diacetate rather than 3,12- or 7,12-diacetate) is not merely academic but process-defining. The final UDCA product achieves an 'extremely low content of known cheno and litho impurities,' directly attributable to the purity of this diacetate intermediate [1].

UDCA Synthesis Process Chemistry Crystallization Pharmaceutical Intermediate

Validated Reference Standard for ANDA Submission with Pharmacopeial Traceability Supports Regulated Bioanalytical Workflows

3α,7α-Diacetoxycholic Acid Methyl Ester (CAS 3749-87-9) is supplied as a characterized reference standard suitable for Abbreviated New Drug Application (ANDA) submissions, analytical method development, method validation (AMV), and quality control (QC) applications during commercial production of chenodeoxycholic acid (CDCA) [1]. The supplier provides detailed characterization data compliant with regulatory guidelines and offers traceability against pharmacopeial standards (USP or EP) based on feasibility [1]. This regulatory-grade documentation distinguishes it from generic research-grade bile acid esters, which typically lack the certificate of analysis and impurity profiling necessary for GMP-adjacent analytical environments. The REACH registration (EC 223-151-6) at 10–100 tonnes per annum further confirms its established role in commercial chemical supply chains [2].

Reference Standard ANDA Method Validation Quality Control

Selective 3,7-Bis-O-Acetylation Precedes 12-O-Benzylation in Cholaphane Synthesis Yielding 40% Overall Yield from Methyl Cholate

In the seminal synthesis of facially-differentiated cholaphanes, selective 3,7-bis-O-acetylation of methyl cholate to yield Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate is the critical first step, followed by 12-O-benzylation of the diacetate [1]. The overall yield of the cholaphane from methyl cholate reaches up to 40% [2]. This synthetic route exploits the orthogonal protection at C-12 (free OH vs. acetates at C-3 and C-7) to install a benzyl protecting group selectively, a strategy that would fail if the acetylation pattern were non-selective or produced a mixture of regioisomers. The compound thus serves as the essential junction between the cheap natural product cholic acid and advanced steroidal macrocycles for anion recognition and molecular receptor design [1].

Molecular Recognition Supramolecular Chemistry Cholaphane Macrocyclization

Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate: Recommended Research and Industrial Application Scenarios Based on Evidence


Industrial UDCA Manufacture: Crystalline Intermediate for Process-Scale Synthesis

Process chemistry teams scaling UDCA production should specify Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate as the key intermediate for crystallization-based purification. The patented process (US 20150291651) demonstrates that crystallizing this 3,7-diacetate intermediate—rather than carrying forward crude methyl cholate—directly reduces chenodeoxycholic and lithocholic acid impurities in final UDCA . The free 12α-OH enables subsequent oxidation to the 12-ketone without a deprotection step, a quantifiable process simplification relative to the triacetate-protected alternative.

Regulated Pharmaceutical Quality Control: Reference Standard for CDCA/UDCA ANDA Dossiers

Analytical method validation (AMV) and quality control (QC) laboratories supporting ANDA submissions for chenodeoxycholic acid or ursodeoxycholic acid drug products should procure the pharmacopeial-traceable reference standard grade (CAS 3749-87-9) . This standard, supplied with detailed characterization data compliant with regulatory guidelines, enables impurity profiling and batch release testing with documented traceability to USP or EP standards, meeting FDA requirements for ANDA analytical sections .

Supramolecular Chemistry: Orthogonal Building Block for Cholaphane and Anion Receptor Synthesis

Research groups designing steroidal molecular receptors, anion binders, or cholaphane macrocycles should select Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate as the entry point from cholic acid. The selective 3,7-diacetate/12α-ol orthogonality enables direct 12-O-functionalization (e.g., benzylation) without protecting group manipulation, as validated in the synthesis of facially-differentiated cholaphanes achieving up to 40% overall yield from methyl cholate . This orthogonal protection pattern is not available in the corresponding triacetate or mixed regioisomers.

Lipid Metabolism and Cardiovascular Target Screening: ACAT Inhibition Probe

Investigators studying acyl-CoA:cholesterol acyltransferase (ACAT) as a therapeutic target for atherosclerosis or hyperlipidemia may employ Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate as a structurally novel ACAT inhibitor probe at a screening concentration of 5 µM, based on in vitro activity in rabbit intestinal microsomes . Its high lipophilicity (logP 5.75) relative to parent methyl cholate (logP 3.54) suggests enhanced membrane partitioning, which may contribute to its ACAT interaction profile and differentiates it from more hydrophilic bile acid analogs typically used in FXR/TGR5 signaling studies.

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